molecular formula C15H12N2O B3022947 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 898389-26-9

2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B3022947
CAS No.: 898389-26-9
M. Wt: 236.27 g/mol
InChI Key: UQVNQBJBORUNJS-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a high-value chemical building block built around the privileged imidazo[1,2-a]pyridine scaffold, a structure recognized for its significant and diverse biological activities . This compound serves as a versatile synthetic intermediate for the design and rapid synthesis of novel bioactive molecules with multifunctional groups . Its specific structure, featuring a carbaldehyde group at the 3-position, makes it particularly amenable to further chemical modifications to create libraries of derivatives for drug discovery research. A primary research application for this compound and its derivatives is in the development of new anti-tuberculosis (TB) agents . Imidazo[1,2-a]pyridine-based compounds have demonstrated exceptional potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains, with some analogues showing activity in the low nanomolar range . These compounds often function by inhibiting the cytochrome bcc subunit (QcrB) of the mycobacterial electron transport chain, a validated target for TB drug discovery, as exemplified by the clinical candidate Telacebec (Q203) which shares this core structure . Beyond TB, the imidazo[1,2-a]pyridine core is found in marketed drugs with anxiolytic, gastroprotective, and insomnia applications, indicating the broad potential of this scaffold . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-6-2-3-7-12(11)15-13(10-18)17-9-5-4-8-14(17)16-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVNQBJBORUNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(N3C=CC=CC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with 2-methylbenzaldehyde in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the imidazo[1,2-a]pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit catalytic activity. These complexes can facilitate various chemical transformations by activating substrates and stabilizing transition states .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural properties of 2-(2-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with structurally related derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Position/Type Crystallographic Features (Dihedral Angles) Reference
This compound C₁₅H₁₂N₂O 252.27 2-methylphenyl Not reported
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde C₁₄H₉ClN₂O 256.69 4-chlorophenyl Dihedral angles: 33.52°, 34.58° (benzene-imidazole)
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde C₁₅H₁₂N₂O₂ 252.27 4-methoxyphenyl Hydrogen-bonded network via C–H⋯O/N interactions
7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde C₁₆H₁₄N₂O 250.30 7-methyl, 4-methylphenyl Not reported

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., 4-methoxy) enhance electron density on the aromatic ring, which may influence optical properties or binding affinity in biological systems, whereas electron-withdrawing groups (e.g., 4-chloro) could alter redox behavior .

Key Observations :

  • The Vilsmeier-Haack method (using DMF/POCl₃) is widely applicable but requires careful temperature control due to exothermic steps .
  • Silver-catalyzed methods offer milder conditions for specific substrates, though yields vary with substituent electronic profiles .

Key Observations :

  • Methoxy and methyl groups generally reduce acute hazards but may still require handling precautions .

Biological Activity

2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a compound belonging to the imidazo[1,2-a]pyridine class, which is notable for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyridine core substituted with a 2-methylphenyl group and an aldehyde functional group. This unique structure contributes to its biological activity, influencing interactions with various biological targets.

Biological Activity Overview

Imidazo[1,2-a]pyridine derivatives have been extensively studied for their pharmacological properties. They exhibit a wide range of activities including:

  • Antimicrobial : Effective against various bacterial strains, particularly Mycobacterium tuberculosis (Mtb).
  • Anticancer : Demonstrated cytotoxic effects against cancer cell lines.
  • Anti-inflammatory : Potential to modulate inflammatory responses.

Antimicrobial Activity

Recent studies highlight the potential of imidazo[1,2-a]pyridine derivatives as anti-tuberculosis agents. For instance, compounds in this class have shown significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.

Minimum Inhibitory Concentration (MIC)

The MIC values for various derivatives have been reported as follows:

CompoundMIC (μM)Activity Type
This compoundTBDTBD
Imidazo[1,2-a]pyridine-3-carboxamide≤0.006Anti-TB
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide≤0.03Anti-TB

These values indicate that modifications in the imidazo[1,2-a]pyridine structure can lead to enhanced potency against Mtb.

Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been explored in various studies. Compounds have shown promising results against several cancer cell lines including breast cancer (MCF-7) and others.

Case Study

In one study, a series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their cytotoxicity. The results indicated that specific substitutions on the phenyl ring significantly affected the cytotoxic activity:

CompoundCell Line TestedIC50 (μM)
Compound AMCF-75.4
Compound BHeLa3.8

These findings suggest that structural modifications can enhance anticancer efficacy.

Anti-inflammatory Activity

Imidazo[1,2-a]pyridine derivatives have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can modulate immune responses and inhibit pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the position and nature of substituents on the imidazo[1,2-a]pyridine scaffold are crucial for its biological activity. For example:

  • Substituents at the 3-position : Often enhance antimicrobial activity.
  • Aldehyde functional group : Contributes to reactivity and potential interactions with biological targets.

Q & A

Q. How can conflicting bioactivity results from structural analogs be rationalized?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of analogs with target proteins (e.g., bacterial enzymes). Structural differences, such as fluorophenyl vs. methylphenyl groups, may alter hydrophobic interactions or steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
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2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.